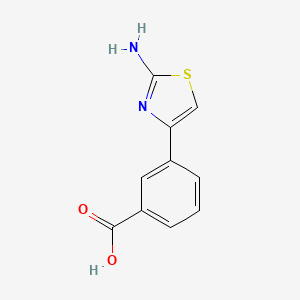

3-(2-Amino-4-thiazolyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVRHVASGCIPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693934 | |

| Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862254-43-1 | |

| Record name | 3-(2-Amino-4-thiazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862254-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(2-Amino-4-thiazolyl)benzoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Amino-4-thiazolyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a recognized "privileged structure" due to its prevalence in numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This document outlines a detailed synthetic protocol based on the well-established Hantzsch thiazole synthesis, offers insights into the mechanistic underpinnings of the reaction, and provides a systematic approach to the structural elucidation of the target compound using modern analytical techniques. The content herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its structural features allow for a variety of intermolecular interactions, making it a versatile scaffold in drug design. The 2-aminothiazole derivative, in particular, has demonstrated a broad spectrum of biological activities, underscoring its importance in medicinal chemistry.[3] The incorporation of a benzoic acid moiety at the 4-position of the thiazole ring introduces a functional group that can be further modified, for instance, to improve pharmacokinetic properties or to serve as a handle for conjugation to other molecules. This guide provides a detailed methodology for the preparation and verification of this compound, a key intermediate for the synthesis of more complex pharmaceutical compounds.[4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis.[5][6][7] This classic and reliable method involves the condensation reaction between an α-haloketone and a thioamide.[2] In this specific case, the reaction proceeds between 3-(bromoacetyl)benzoic acid and thiourea.

Synthetic Scheme

Caption: General reaction scheme for the synthesis of this compound.

Proposed Mechanism

The Hantzsch thiazole synthesis proceeds through a well-defined mechanism:[6][8]

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (3-(bromoacetyl)benzoic acid), displacing the bromide ion in an SN2 reaction.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

-

Dehydration: The tetrahedral intermediate formed undergoes dehydration to yield the aromatic thiazole ring.

Experimental Protocol

This protocol is a well-reasoned approach based on established Hantzsch synthesis procedures.

Materials:

-

3-(Bromoacetyl)benzoic acid (or 3-carboxyphenacyl bromide)[9]

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Standard laboratory glassware

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in ethanol (approximately 10 mL per gram of the α-haloketone).

-

To this solution, add thiourea (1.1 equivalents). The slight excess of thiourea ensures the complete consumption of the α-haloketone.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After refluxing for 3-4 hours, or until TLC indicates the disappearance of the starting material, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of deionized water to remove any inorganic salts and unreacted thiourea.

-

Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF. |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The spectrum should be recorded in a suitable deuterated solvent like DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (benzoic acid) | 7.5 - 8.5 | Multiplet | 4H |

| Thiazole proton (C5-H) | ~7.0 | Singlet | 1H |

| Amine protons (-NH₂) | ~7.3 | Broad singlet | 2H |

| Carboxylic acid proton (-COOH) | 12.0 - 13.0 | Broad singlet | 1H |

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic acid carbon (-COOH) | 165 - 175 |

| Thiazole carbon (C2-NH₂) | 160 - 170 |

| Aromatic carbons (benzoic acid) | 120 - 140 |

| Thiazole carbon (C4) | 140 - 150 |

| Thiazole carbon (C5) | 100 - 110 |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=N stretch (thiazole) | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₈N₂O₂S), the expected molecular weight is approximately 220.25 g/mol .[4]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak at m/z [M+H]⁺ ≈ 221. In negative ion mode, a peak at m/z [M-H]⁻ ≈ 219 would be expected.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming its elemental composition.

Workflow for Synthesis and Characterization

Caption: A schematic workflow for the .

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol, along with the comprehensive characterization workflow, offers a clear and actionable path for researchers to obtain and validate this important chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its potential in the development of novel therapeutic agents, leveraging the proven pharmacological importance of the 2-aminothiazole scaffold.

References

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Taylor & Francis Online. (2023-01-25). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]

-

ResearchGate. (2017-06-27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

-

ResearchGate. Synthesis of thiourea-derived thiazolines. [Link]

-

University of Toronto. Hantzsch Thiazole Synthesis. [Link]

-

PubMed Central. (2022-09-19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

YouTube. (2019-01-19). synthesis of thiazoles. [Link]

-

MDPI. (2020-05-29). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

Molbase. Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. (2005-08-08). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

MDPI. (2022-06-21). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016-08-10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Institute of Standards and Technology. Aminothiazole. [Link]

-

PubChemLite. Benzoic acid, 4-((4,5-dihydro-2-thiazolyl)amino)-3-methyl- (C11H12N2O2S). [Link]

-

DergiPark. (2018-03-08). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

ResearchGate. (2016-08-06). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 2-amino-. [Link]

-

OSTI.GOV. (1986-10-01). NMR spectral study of the structure of 2-amino-4-thiazolinones (Journal Article). [Link]

-

Semantic Scholar. (2022-06-17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

PubMed. (2024-05-15). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. [Link]

-

Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

Medizinische Fakultät Münster. Amino acids. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. 3-(Bromoacetyl)benzoic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Amino-4-thiazolyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more salient. However, for a molecule to become a medicine, it must successfully navigate the complex biological milieu of the human body. This journey is fundamentally governed by a set of intrinsic physicochemical properties. Understanding these properties is not merely an academic exercise; it is a critical, predictive science that informs every stage of drug development, from initial hit-to-lead campaigns to late-stage formulation. Neglecting this foundational analysis often leads to costly failures in clinical trials due to poor pharmacokinetics or unforeseen toxicities.

This guide provides a deep dive into the core physicochemical properties of 3-(2-Amino-4-thiazolyl)benzoic acid , a heterocyclic compound featuring structural motifs—the aminothiazole and the benzoic acid—that are of significant interest in medicinal chemistry. As a Senior Application Scientist, the intent here is not just to present data, but to provide a framework for understanding why these properties matter and how they are reliably determined. We will explore the causality behind experimental choices and offer robust protocols that form a self-validating system for compound characterization.

Core Molecular and Physicochemical Properties

A comprehensive profile of a drug candidate begins with its fundamental molecular and physical attributes. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and predicted properties. The absence of experimental data underscores the importance of the methodologies detailed later in this guide, as they represent the precise workflows required to generate this critical information.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₈N₂O₂S | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 220.25 g/mol [1][2] | A key determinant of size and volume, influencing diffusion, membrane passage, and overall bioavailability. This value is well within the range typically associated with orally bioavailable small molecules ("Rule of 5"). |

| Density (Predicted) | 1.446 g/cm³[1] | Influences formulation properties such as tablet compression and powder flow. |

| SMILES | c1cc(cc(c1)C(=O)O)c2csc(n2)N[2] | A machine-readable line notation that allows for unambiguous representation in cheminformatics databases and predictive modeling software. |

| Melting Point | Not experimentally reported | Indicates crystal lattice energy and purity. A high melting point can sometimes correlate with poor solubility. |

| Boiling Point | Not experimentally reported[1] | Generally less relevant for solid oral dosage forms but important for assessing thermal stability during manufacturing and storage. |

| logP (Predicted) | Requires computational modeling | The octanol-water partition coefficient (logP) is the cardinal measure of lipophilicity, profoundly impacting absorption, distribution, metabolism, excretion, and toxicity (ADMET). |

| Aqueous Solubility | Requires experimental determination | A critical prerequisite for absorption. Poor solubility is a major hurdle in drug development, affecting bioavailability and limiting formulation options. |

| pKa (Predicted) | Requires experimental determination | The acid dissociation constant(s) determine the ionization state of the molecule at different physiological pH values, which dictates its solubility, permeability, and interaction with biological targets. |

| Rotatable Bond Count | 2[1] | A measure of molecular flexibility. A lower count (<10) is generally favorable for good oral bioavailability as it reduces the entropic penalty upon binding to a target. |

The Drug Discovery Funnel: Context for Physicochemical Analysis

The journey from a chemical concept to a marketable drug is a process of systematic attrition. At each stage, compounds are filtered based on increasingly stringent criteria. Physicochemical profiling is not a single event but a continuous process that informs critical " go/no-go " decisions throughout this funnel.

Sources

An In-Depth Technical Guide to 3-(2-Amino-4-thiazolyl)benzoic Acid: A Cornerstone in Modern Drug Development

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-(2-Amino-4-thiazolyl)benzoic acid, a critical building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and pivotal role in the development of life-saving therapeutics, offering field-proven insights for professionals in the pharmaceutical sciences.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 862254-43-1

-

MDL Number: MFCD12196529

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger drug molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 g/mol | [2], [1] |

| Density (Predicted) | 1.446±0.06 g/cm³ | [2] |

| Exact Mass | 220.03064868 | [2] |

| Monoisotopic Mass | 220.03064868 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the core 2-aminothiazole ring system. This reaction involves the condensation of an α-haloketone with a thioamide.

While a specific, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, a general and illustrative laboratory-scale synthesis based on the Hantzsch reaction is provided below. This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Experimental Protocol: Hantzsch Thiazole Synthesis Adaptation

Objective: To synthesize this compound from appropriate precursors.

Materials:

-

3-Bromoacetylbenzoic acid

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other suitable base)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

-

Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoacetylbenzoic acid in a suitable solvent such as ethanol.

-

Addition of Thiourea: To the stirred solution, add an equimolar amount of thiourea.

-

Reaction Initiation: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate, to quench any remaining acid and facilitate the precipitation of the product.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Mechanism of action of cephalosporin antibiotics.

Broader Applications and Future Directions

While its role in cephalosporin synthesis is well-established, the 2-aminothiazole scaffold present in this compound is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of 2-aminothiazole have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Drugs: The scaffold has been explored for its potential to modulate inflammatory pathways.

-

Antiviral and Antifungal Compounds: Research has indicated the potential of 2-aminothiazole derivatives in combating viral and fungal infections.

The versatility of the 2-aminothiazole ring, combined with the reactive handles of the carboxylic acid and amino groups on this compound, makes it an attractive starting material for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of synthetic chemistry in advancing human health. Its integral role in the production of third-generation cephalosporins has had a profound impact on the treatment of bacterial infections. As research continues to uncover the diverse biological activities of the 2-aminothiazole scaffold, the importance of this key building block in the future of drug discovery is set to expand.

References

-

Yadav, V., et al. (2023). Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future. Cureus. [Link]

-

Spar. Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. Cephalosporins. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(2-Amino-4-thiazolyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture for Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately determines its therapeutic potential. This guide provides a comprehensive technical overview of the crystal structure analysis of 3-(2-Amino-4-thiazolyl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of approved drugs, lauded for its ability to engage in diverse biological interactions. The addition of a benzoic acid group at the 4-position of the thiazole ring introduces further opportunities for molecular recognition, making this compound a valuable scaffold for the design of novel therapeutic agents.

This document will delve into the experimental and analytical methodologies employed to elucidate the crystal structure of this compound. It will further explore the nuanced interpretation of the crystallographic data, providing insights into the molecule's conformation, intermolecular interactions, and supramolecular assembly. By presenting a detailed protocol and a thorough analysis, this guide aims to equip researchers with the foundational knowledge necessary to leverage the structural intricacies of this compound and its analogs in the rational design of next-generation pharmaceuticals.

Synthesis and Crystallization: From Molecular Blueprint to Single Crystal

The journey to understanding the solid-state architecture of a molecule begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The synthesis of this compound can be achieved through a multi-step process, often commencing with commercially available starting materials.

Synthetic Pathway

A common synthetic route involves the reaction of a substituted aminobenzoic acid with reagents that construct the 2-aminothiazole ring.[1] This typically involves the initial preparation of an ester of the aminobenzoic acid, followed by reaction with chloroacetyl chloride and subsequent cyclization with thiourea.[1] The reaction conditions, including solvents, temperature, and catalysts, are critical for achieving a good yield and purity of the final product.

Experimental Protocol: Synthesis of this compound [1]

-

Esterification of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is reacted with an alcohol (e.g., ethanol or methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or using thionyl chloride to form the corresponding ester.[1][2]

-

N-Chloroacetylation: The resulting amino ester is then treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield the N-chloroacetylated intermediate.[1]

-

Hantzsch Thiazole Synthesis: The N-chloroacetylated ester is reacted with thiourea in a suitable solvent, such as ethanol, under reflux. This cyclization reaction forms the 2-aminothiazole ring.[1]

-

Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Crystallization for X-ray Diffraction

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. For this compound, various crystallization techniques can be employed. Slow evaporation of a saturated solution is a commonly used method.[3] The choice of solvent is crucial and can significantly impact crystal morphology and quality. A range of solvents with varying polarities should be screened to identify the optimal conditions.

Experimental Protocol: Single Crystal Growth [3]

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine its solubility.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent leads to a gradual increase in the concentration of the solute, promoting the formation of single crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the solution.

X-ray Crystallography: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffraction spots are then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. The refinement process adjusts the atomic coordinates, thermal parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors.

Spectroscopic Characterization: A Complementary View

Spectroscopic techniques provide valuable information about the chemical structure and bonding of a molecule, complementing the data obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed picture of the molecular framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole and benzene rings, as well as the amino and carboxylic acid protons. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of all the carbon atoms in the molecule.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C=N and C=C stretching vibrations of the thiazole and benzene rings.[1]

Structural Analysis and Molecular Interactions: The Architecture of Matter

A detailed analysis of the crystal structure reveals crucial information about the molecule's conformation, intramolecular and intermolecular interactions, and its overall packing in the solid state.

Molecular Conformation

The conformation of this compound is determined by the torsion angles between the thiazole and benzoic acid rings. The relative orientation of these two rings will influence the molecule's overall shape and its ability to interact with other molecules.

Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These interactions play a critical role in determining the crystal packing and the physical properties of the material. Key interactions are expected to include:

-

Hydrogen Bonding: The amino group and the carboxylic acid group are both capable of forming strong hydrogen bonds. These interactions are likely to be the dominant force in the crystal packing, leading to the formation of dimers, chains, or more complex three-dimensional networks.

-

π-π Stacking: The aromatic thiazole and benzene rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these non-covalent interactions dictates the supramolecular assembly of the molecules in the crystal lattice.

Implications for Drug Development

A comprehensive understanding of the crystal structure of this compound has significant implications for drug development.

-

Structure-Activity Relationship (SAR) Studies: The detailed three-dimensional structure provides a basis for understanding how modifications to the molecule might affect its biological activity.

-

Rational Drug Design: The knowledge of the molecule's conformation and its preferred intermolecular interactions can guide the design of new analogs with improved binding affinity and selectivity for a specific biological target.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and bioavailability. A thorough understanding of the crystal structure is essential for identifying and characterizing different polymorphs.

Conclusion

The crystal structure analysis of this compound provides a foundational understanding of its molecular architecture and intermolecular interactions. This knowledge is invaluable for researchers in the fields of medicinal chemistry and drug development, enabling the rational design of novel therapeutic agents with enhanced efficacy and safety profiles. The methodologies and analytical approaches detailed in this guide serve as a comprehensive resource for the structural elucidation and interpretation of this important class of heterocyclic compounds.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Chaudhuri, P., & Saikia, P. (2014). Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Organic Letters, 16(10), 2876–2879.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

-

PubChem. (n.d.). 3-Amino-4-(1,3-thiazol-2-ylsulfanyl)benzoic acid. Retrieved from [Link]

- Murtaza, S., Kausar, N., Arshad, U., Ahmed, S., & Tawab, A. (2021). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

-

Metwally, N. H., Elgemeie, G. H., Abd Al-Latif, E. S. M., & Jones, P. G. (2021). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[1]thiazolo[3,2-a]pyridine-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 369–372.

- Long, S., & Zhang, K. (2024). 4-[(2-Phenylethyl)amino]benzoic acid.

-

NIST. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

- B. M. Trost, D. R. Fandrick, D. C. D. Butler, J. Am. Chem. Soc., 2008, 130, 14316-14317.

- A. A. C. Braga, G. Ujaque, F. Maseras, Organometallics, 2006, 25, 3647-3658.

- M. A. O. Volland, S. M. Silveira, I. J. S. Fairlamb, Chem. Commun., 2010, 46, 299-301.

- A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, J. Am. Chem. Soc., 2005, 127, 9298-9307.

- A. A. C. Braga, G. Ujaque, F. Maseras, Organometallics, 2006, 25, 3647-3658.

- M. A. O. Volland, S. M. Silveira, I. J. S. Fairlamb, Chem. Commun., 2010, 46, 299-301.

- A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, J. Am. Chem. Soc., 2005, 127, 9298-9307.

- Chen, Y., et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

Sources

Spectroscopic Characterization of 3-(2-Amino-4-thiazolyl)benzoic Acid: A Technical Guide for Researchers

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2-Amino-4-thiazolyl)benzoic acid, both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution patterns of the aromatic and heterocyclic rings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1 . The chemical shifts are influenced by the electronic effects of the substituents on both the thiazole and benzene rings.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet | 1H | Ar-H (H-2) |

| ~7.9 | Doublet | 1H | Ar-H (H-6) |

| ~7.5 | Triplet | 1H | Ar-H (H-5) |

| ~7.7 | Doublet | 1H | Ar-H (H-4) |

| ~7.2 | Singlet | 1H | Thiazole-H (H-5') |

| ~7.0 | Singlet (broad) | 2H | -NH₂ |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Table 2 outlines the expected chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168.0 | -COOH |

| ~167.5 | Thiazole C-2' |

| ~150.0 | Thiazole C-4' |

| ~135.0 | Ar C-3 |

| ~131.0 | Ar C-1 |

| ~129.5 | Ar C-5 |

| ~128.0 | Ar C-6 |

| ~126.0 | Ar C-4 |

| ~125.0 | Ar C-2 |

| ~105.0 | Thiazole C-5' |

Note: These are estimated values and experimental results may differ slightly.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Figure 1: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize both the carboxylic acid and the amine functionalities, and its residual peak does not overlap with key signals of the analyte. A small amount of tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The prepared sample in the NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary to ensure full relaxation of all protons.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans are required. A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. Subsequent phasing and baseline correction are performed to obtain a clean spectrum. The signals in the ¹H spectrum are then integrated to determine the relative number of protons, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are referenced to the internal standard.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

Estimated IR Spectral Data

Table 3 presents the expected characteristic IR absorption bands for this compound.

Table 3: Estimated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch | Primary amine (-NH₂) |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1620 | C=N stretch | Thiazole ring |

| 1600-1450 | C=C stretch | Aromatic and thiazole rings |

| ~1300 | C-O stretch | Carboxylic acid (-COOH) |

| ~1250 | C-N stretch | Amino group |

Experimental Protocol for IR Data Acquisition

Figure 2: A generalized workflow for FTIR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. This ensures that the sample is dispersed in a medium that is transparent to IR radiation in the region of interest. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample matrix.

-

Sample Spectrum: The sample is then placed in the spectrometer, and its IR spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectral Data

For this compound (C₁₀H₈N₂O₂S), the expected mass spectral data is presented in Table 4 .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 220.03 | [M]⁺˙ | Molecular ion (for EI) |

| 221.04 | [M+H]⁺ | Protonated molecule (for ESI) |

| 243.02 | [M+Na]⁺ | Sodium adduct (for ESI) |

| 176.04 | [M-COOH]⁺ | Loss of the carboxyl group |

| 121.01 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

| 100.01 | [C₃H₂N₂S]⁺˙ | Aminothiazole fragment |

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 3: A generalized workflow for mass spectrometry data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization technique, such as a mixture of methanol and water.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. Electron ionization (EI) can also be used, which would provide more extensive fragmentation and thus more structural information.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, providing further confirmation of the molecular formula.

IV. Integrated Spectroscopic Analysis and Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

-

NMR spectroscopy provides the carbon-hydrogen framework. The ¹H NMR will show distinct signals for the protons on the thiazole and benzene rings, with their multiplicities confirming the substitution pattern. The ¹³C NMR will confirm the number of unique carbon environments.

-

IR spectroscopy confirms the presence of the key functional groups: the broad O-H and sharp C=O stretches of the carboxylic acid, and the N-H stretches of the primary amine.

-

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can further corroborate the proposed structure by showing the loss of predictable neutral fragments, such as the carboxylic acid group.

By combining the information from these techniques, a researcher can unequivocally confirm the identity and purity of synthesized this compound, which is a critical step in any drug discovery and development pipeline.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols and interpreted data serve as a valuable resource for scientists and researchers engaged in the synthesis and analysis of this and related heterocyclic compounds. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and integrity of research in the field of medicinal chemistry.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to Determining the Solubility Profile of 3-(2-Amino-4-thiazolyl)benzoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 3-(2-Amino-4-thiazolyl)benzoic acid. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data crucial for formulation development, pharmacokinetic studies, and overall drug candidate assessment.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates its bioavailability and, consequently, its therapeutic efficacy.[1] Poor aqueous solubility can lead to erratic absorption, increased formulation complexities, and potential underestimation of toxicity, ultimately hindering a promising drug candidate's journey to market.[2]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a molecule possessing both acidic (carboxylic acid) and basic (aminothiazole) functional groups, rendering it amphoteric. This dual nature suggests a significant pH-dependent solubility profile, a key focus of this document.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is paramount to interpreting its solubility behavior.

Chemical Structure:

-

Molecular Formula: C₁₀H₈N₂O₂S

-

Molecular Weight: 220.25 g/mol [3]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group that will be deprotonated at higher pH values, increasing solubility.

-

Amino Group (-NH₂ on Thiazole Ring): A basic group that will be protonated at lower pH values, enhancing solubility.

-

Thiazole Ring: A heterocyclic moiety contributing to the overall polarity and potential for specific solvent interactions.

-

Amphoteric Nature and pH-Dependent Solubility:

As an amphoteric compound, this compound can exist in various ionic states depending on the pH of the surrounding medium.[4][5] Its solubility is expected to be minimal at its isoelectric point (pI), where the net charge of the molecule is zero, and increase in both acidic and basic conditions.[6] A U-shaped solubility-pH profile is therefore anticipated.[7]

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a foundational understanding of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents.[8][9] This is governed by the interplay of intermolecular forces between the solute and solvent molecules.

-

Solvent Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds, capable of hydrogen bonding) or aprotic.[8]

-

Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances its solubility.[10][11] this compound, with its carboxylic acid and amino groups, can act as both a hydrogen bond donor and acceptor.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[12][13] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of a compound's solubility in a given medium.

Rationale for Experimental Design

The choice of solvents and pH conditions should be guided by the intended application of the data. For pharmaceutical development, solubility in aqueous buffers across the physiological pH range (1.2 to 6.8) is critical, as recommended by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17] A selection of organic solvents with varying polarities should also be included to inform potential formulation strategies and understand the compound's overall solvation properties.

Step-by-Step Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and a buffer at the estimated pI)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Procedure:

-

Preparation: Add an excess amount of solid this compound to several glass vials. The excess should be visually apparent to ensure a saturated solution is achieved.[12][18]

-

Solvent Addition: Add a known volume of the desired solvent or buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[19] Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[20]

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.[20]

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification: HPLC-UV and UV-Vis Spectroscopy

The choice of analytical technique depends on the compound's properties and the required sensitivity and selectivity.[21]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a highly specific and sensitive method for quantifying the concentration of this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[22]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[22][23]

-

Flow Rate: 1.0 mL/min.[22]

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to identify the λmax (wavelength of maximum absorbance). For similar aminothiazole compounds, this is often in the range of 270-330 nm.[22]

-

Quantification: A calibration curve is constructed by plotting the peak area against a series of known concentrations of the compound. The concentration of the unknown samples is then determined from this curve.

UV-Vis Spectroscopy

For a more rapid, high-throughput screening, UV-Vis spectroscopy can be employed, although it is less specific than HPLC.[21][24]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the λmax.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.[24][25]

-

Analyze Samples: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment and use the calibration curve to determine their concentrations.[26]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent/Buffer System | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| pH 1.2 Buffer | Aqueous, Protic | High | 1.5 | 0.0068 |

| pH 4.5 Buffer | Aqueous, Protic | High | 0.2 | 0.0009 |

| pH 6.8 Buffer | Aqueous, Protic | High | 2.0 | 0.0091 |

| Water | Polar, Protic | 10.2 | 0.4 | 0.0018 |

| Methanol | Polar, Protic | 5.1 | 5.5 | 0.0250 |

| Ethanol | Polar, Protic | 4.3 | 3.8 | 0.0173 |

| Acetonitrile | Polar, Aprotic | 5.8 | 1.2 | 0.0054 |

| Acetone | Polar, Aprotic | 5.1 | 2.5 | 0.0114 |

| Ethyl Acetate | Moderately Polar | 4.4 | 0.8 | 0.0036 |

| Dichloromethane | Nonpolar | 3.1 | <0.1 | <0.0005 |

Interpretation of Hypothetical Data:

-

The data illustrates the expected U-shaped pH-solubility profile, with the lowest solubility in the mid-pH range (pH 4.5) and higher solubility in both acidic (pH 1.2) and basic (pH 6.8) conditions.

-

The compound shows higher solubility in polar protic solvents like methanol and ethanol compared to water, likely due to favorable hydrogen bonding and the organic nature of the molecule.

-

Solubility is lower in the nonpolar solvent dichloromethane, consistent with the "like dissolves like" principle.

Logical Relationship Diagram:

Caption: Factors Influencing the Solubility Profile.

Conclusion and Future Directions

This guide has outlined a robust, scientifically sound approach to determining the solubility profile of this compound. By employing the gold-standard shake-flask method and validated analytical techniques, researchers can generate high-quality data essential for informed decision-making in the drug development process. The resulting solubility profile will be instrumental in guiding formulation development, predicting in vivo performance, and ultimately contributing to the successful progression of this compound as a potential therapeutic agent. Further studies could involve investigating the effect of temperature on solubility (to determine the thermodynamics of dissolution) and the impact of different salt forms on the solubility profile.

References

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2019, September).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Lund University Publications. (n.d.).

- Pharmaceutical Technology. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

- PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ICH. (2019, November 20).

- European Medicines Agency (EMA). (2020, February 10).

- Echemi. (n.d.). This compound.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- ResearchGate. (n.d.).

- BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. scielo.br [scielo.br]

- 20. enamine.net [enamine.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. d-nb.info [d-nb.info]

- 23. helixchrom.com [helixchrom.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. rootspress.org [rootspress.org]

Topic: Biological Activity Screening of 3-(2-Amino-4-thiazolyl)benzoic Acid Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-(2-amino-4-thiazolyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The inherent functionalities—a reactive aminothiazole ring, a central phenyl group, and a modifiable carboxylic acid—provide a versatile template for combinatorial library synthesis. Thiazole derivatives are known to exhibit potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them a focal point in modern drug discovery.[1][2][3] This guide offers a comprehensive framework for the systematic biological evaluation of novel derivatives based on this core structure. It moves beyond mere protocol recitation to explain the strategic rationale behind assay selection, experimental design, and data interpretation, empowering researchers to conduct robust and meaningful screening campaigns.

The this compound Scaffold: A Privileged Core

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a feature that underpins its diverse biological activities.[4] When incorporated into the this compound framework, it creates a molecule with distinct regions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Synthesis of the core thiazole ring is often achieved via the Hantzsch thiazole synthesis, reacting α-haloketones with thioamides.[4] Subsequent modifications, typically through acylation of the 2-amino group or esterification/amidation of the benzoic acid, yield a library of derivatives ready for screening.[1][5] The strategic importance of this scaffold lies in its proven track record, being present in numerous clinically approved drugs.[6]

Caption: High-level workflow from synthesis to lead optimization.

Anticancer Activity Screening

The thiazole moiety is a cornerstone of many anticancer agents, valued for its ability to interact with various biological targets, including protein kinases and tubulin.[7][8] Therefore, anticancer screening is a logical and high-priority starting point for novel this compound derivatives.

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[6][8]

Causality Behind the Method: The assay's logic rests on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells. A reduction in the purple color in treated wells compared to untreated controls indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HepG2 for liver, HCT116 for colon) in 96-well plates at a density of 5,000–10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine or Sorafenib).[8][9]

-

Incubation: Incubate the plates for 48–72 hours. The duration is critical; 48 hours is often sufficient to observe effects on cell proliferation, while 72 hours may reveal slower-acting cytotoxic mechanisms.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity

Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines. This allows for the rapid identification of compounds with potent and/or selective activity.

| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast)[8] | IC₅₀ (µM) vs. HepG2 (Liver)[8] | IC₅₀ (µM) vs. MDA-MB-231 (Breast)[9] |

| 4a | 4-Chlorophenyl | 31.5 ± 1.91 | 51.7 ± 3.13 | 3.52 ± 0.21 |

| 4c | 4-Nitrophenyl | 2.57 ± 0.16 | 7.26 ± 0.44 | 1.21 ± 0.08 |

| 5 | Acetyloxybenzylidene | 28.0 ± 1.69 | 26.8 ± 1.62 | - |

| Control | Staurosporine/Sorafenib | 6.77 ± 0.41 | 8.4 ± 0.51 | 1.18 ± 0.05 |

Data are representational, adapted from literature values for thiazole derivatives to illustrate formatting.[8][9]

Secondary Mechanistic Assays

Compounds showing potent cytotoxicity (low µM IC₅₀ values) should be advanced to secondary assays to elucidate their mechanism of action.

-

Kinase Inhibition Assays: Many thiazole derivatives function as kinase inhibitors. Given that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a known target, an in vitro VEGFR-2 kinase assay is a logical next step.[8][9] This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase, providing a direct measure of target engagement.

-

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. This technique quantifies the DNA content of cells, allowing for the identification of accumulation in the G1, S, or G2/M phases of the cell cycle, which is a common mechanism for anticancer agents.[9]

-

Apoptosis Assays: Assays like Annexin V/PI staining can confirm if cell death occurs via apoptosis, a programmed and controlled process that is a hallmark of effective chemotherapy.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Antimicrobial Activity Screening

Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[1][2][10] Screening for antimicrobial activity is therefore a critical component of the evaluation.

Antibacterial Screening: Broth Microdilution Method

The most common and quantitative method for determining antibacterial efficacy is the broth microdilution assay, used to establish the Minimum Inhibitory Concentration (MIC).[1][11]

Causality Behind the Method: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of the agent's potency. A subsequent step can determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. A compound is considered bactericidal if the MBC is no more than four times the MIC.[11]

Experimental Protocol: Broth Microdilution (MIC Determination)

-

Strain Preparation: Prepare an inoculum of the bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB).

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (solubilized in DMSO) in MHB. The final concentration range might span from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the diluted bacterial suspension to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.[11]

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic like Ampicillin or Ciprofloxacin should be run in parallel.[1][11]

-

Incubation: Incubate the plates at 37°C for 18–24 hours.

-

Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antifungal Screening

A similar broth microdilution or agar well-diffusion method can be used for antifungal screening against pathogenic fungi like Candida albicans or Aspergillus fumigatus.[1][12] The principle remains the same: determining the lowest concentration that inhibits fungal growth.

Experimental Protocol: Agar Well-Diffusion

-

Plate Preparation: Prepare Potato Dextrose Agar (PDA) plates and uniformly spread a suspension of the fungal spores on the surface.

-

Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A DMSO control and a standard antifungal (e.g., Clotrimazole) must be included.[12]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48–72 hours.

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented). A larger diameter indicates greater antifungal activity.

Data Presentation: Antimicrobial Activity

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | Zone of Inhibition (mm) vs. C. albicans |

| Compound 1 | 230 | >256 | 12 |

| Compound 3 | 230 | 230 | 18 |

| Compound 4 | >256 | 170 | 10 |

| Ampicillin | 8 | 16 | N/A |

| Clotrimazole | N/A | N/A | 25 |

Data are representational, adapted from literature values for thiazole derivatives to illustrate formatting.[1][12]

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. The electron-donating nature of the thiazole ring suggests that its derivatives may possess antioxidant properties.[2][13]

DPPH and ABTS Radical Scavenging Assays

Two of the most common and reliable methods for evaluating antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14][15]

Causality Behind the Methods: Both assays are based on a single electron transfer (SET) mechanism.[15]

-

DPPH Assay: DPPH is a stable free radical with a deep violet color. When it accepts an electron (or hydrogen atom) from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[14][16]

-

ABTS Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent. It has a characteristic blue-green color. In the presence of an antioxidant that donates an electron, the radical is neutralized, and the color diminishes. This change is monitored spectrophotometrically at ~734 nm.[14] The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents.

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

-

Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.[16] Determine the IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals).

In Silico Screening: Molecular Docking

To complement experimental data and provide mechanistic insights at the molecular level, in silico molecular docking studies are invaluable. This computational technique predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a specific protein target.[4][17]

Causality Behind the Method: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol) between a ligand and the active site of a target protein. A lower binding energy score suggests a more stable interaction. This allows for the rationalization of observed biological activity and can guide further structural modifications for lead optimization. For example, docking potent antibacterial derivatives against bacterial enzymes like DNA gyrase B can reveal key hydrogen bonds or hydrophobic interactions responsible for their activity.[5]

Conclusion